molecular formula C7H8N4O2S B14344962 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide CAS No. 104151-99-7

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide

Katalognummer: B14344962
CAS-Nummer: 104151-99-7
Molekulargewicht: 212.23 g/mol
InChI-Schlüssel: CHWUJGYZIQIMJW-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound, which includes a thiadiazole ring, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable butenediamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wirkmechanismus

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

104151-99-7

Molekularformel

C7H8N4O2S

Molekulargewicht

212.23 g/mol

IUPAC-Name

(E)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enediamide

InChI

InChI=1S/C7H8N4O2S/c1-4-10-11-7(14-4)9-6(13)3-2-5(8)12/h2-3H,1H3,(H2,8,12)(H,9,11,13)/b3-2+

InChI-Schlüssel

CHWUJGYZIQIMJW-NSCUHMNNSA-N

Isomerische SMILES

CC1=NN=C(S1)NC(=O)/C=C/C(=O)N

Kanonische SMILES

CC1=NN=C(S1)NC(=O)C=CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.